molecular formula C7H18Cl2N2 B1400245 cis-1,2,6-Trimethylpiperazine dihydrochloride CAS No. 1195782-28-5

cis-1,2,6-Trimethylpiperazine dihydrochloride

Cat. No.: B1400245
CAS No.: 1195782-28-5
M. Wt: 201.13 g/mol
InChI Key: SZLULMXLBYGMPO-DTQHMAPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-1,2,6-Trimethylpiperazine dihydrochloride: is a chemical compound with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.137 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-1,2,6-Trimethylpiperazine dihydrochloride typically involves the alkylation of piperazine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .

Industrial Production Methods: : In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: : cis-1,2,6-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

cis-1,2,6-Trimethylpiperazine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-1,2,6-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : cis-1,2,6-Trimethylpiperazine dihydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other piperazine derivatives may not be suitable .

Properties

IUPAC Name

(2S,6R)-1,2,6-trimethylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-DTQHMAPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
cis-1,2,6-Trimethylpiperazine dihydrochloride

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